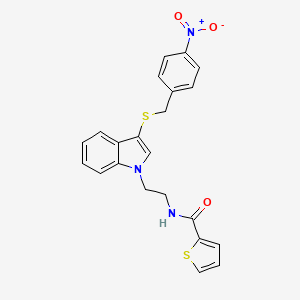
N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of indole, thiophene, and nitrophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The key steps include:
Formation of Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.
Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling Reactions: The indole and thiophene intermediates are then coupled using a variety of methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The indole and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated or nitrated indole and thiophene derivatives.
Scientific Research Applications
N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar indole-based structure with different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a naphthalene moiety.
Uniqueness
N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the nitrophenyl and thiophene groups, which confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C22H19N3O3S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O3S2/c26-22(20-6-3-13-29-20)23-11-12-24-14-21(18-4-1-2-5-19(18)24)30-15-16-7-9-17(10-8-16)25(27)28/h1-10,13-14H,11-12,15H2,(H,23,26) |
InChI Key |
PXNBONAIODGPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















